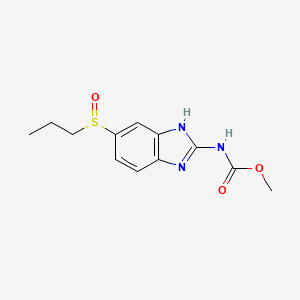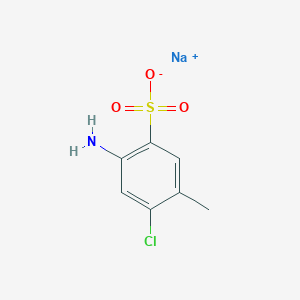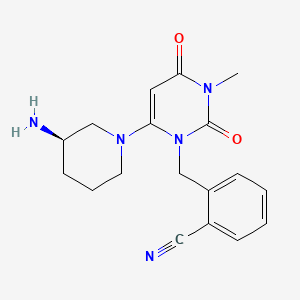
Alogliptin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alogliptin is an oral antidiabetic medication used in conjunction with a proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes . It works by increasing substances in the body that make the pancreas release more insulin and signals the liver to stop producing sugar (glucose) when there is too much sugar in the blood .
Synthesis Analysis
This compound is prepared as a benzoate salt and exists predominantly as the R-enantiomer (>99%). It undergoes little or no chiral conversion in vivo to the (S)-enantiomer . More detailed information about the synthesis process of this compound can be found in the paper titled "Development and Scale-Up of an Asymmetric Synthesis Process for this compound" .Molecular Structure Analysis
This compound has a molecular formula of C18H21N5O2 and a molecular weight of 339.39 . It is a selective, orally-bioavailable inhibitor of the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) .科学的研究の応用
Alogliptin's Role as a DPP-4 Inhibitor
This compound is recognized for its potent and selective inhibition of the serine protease dipeptidyl peptidase IV (DPP-4), a key enzyme in glucose metabolism. It has been shown to effectively lower blood glucose levels in animal models of diabetes and is currently utilized in phase III trials for patients with type 2 diabetes (Feng et al., 2007).
Impact on Pancreas Islet Function
Research has explored this compound's effects on glucose control and pancreas islet function. Chronic administration of this compound in a non-genetic mouse model of type 2 diabetes has helped to identify underlying molecular mechanisms influencing these aspects (Zhang et al., 2011).
Pharmacology and Efficacy in Type 2 Diabetes
This compound's pharmacology, efficacy, and safety have been evaluated in various clinical settings. It has been deemed effective as monotherapy or in combination with other antihyperglycemic agents, displaying a good safety profile. Further studies are encouraged to assess long-term safety and efficacy (Pratley, 2009).
Therapeutic Potential in Combination Therapies
This compound has shown promise when used in combination with other antidiabetic agents. Its combination with metformin and pioglitazone has been studied for the treatment of type 2 diabetes mellitus (T2DM), demonstrating efficacy in glycosylated hemoglobin A1c and fasting plasma glucose reductions (Holland & Neumiller, 2014).
Benefit-Risk Assessment in Diverse Populations
A comprehensive benefit-risk assessment of this compound shows its efficacy and tolerability in diverse patient populations, including those with renal and hepatic impairment. It highlights the low risk of hypoglycemia and weight gain associated with its treatment (Kaku et al., 2019).
Clinical Pharmacology Insights
Detailed clinical pharmacology of this compound reveals its suitability for once-daily dosing in T2DM patients. It showcases a favorable pharmacokinetic and pharmacodynamic profile, particularly in enhancing nutrient-induced insulin secretion (Christopher & Karim, 2009).
Impact on Longevity and Health
Studies have indicated that long-term intervention with this compound can improve survival and health, especially in contexts like obesity and overweight. Its impact includes increased insulin sensitivity and reduced oxidative stress, proposing autophagy activation as a potential mechanism (Zhu et al., 2019).
Neurovascular Protective Effects
This compound has been observed to have neurovascular protective effects in both in vivo and in vitro settings, particularly relevant in the context of ischemic stroke and brain injury. It aids in the restoration of endothelial tight junction proteins and improves neurovascular integrity (Hao et al., 2019).
作用機序
Target of Action
Alogliptin is a selective, orally-bioavailable inhibitor of the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that degrades incretins, which are hormones that help regulate blood sugar levels .
Mode of Action
This compound works by blocking the action of DPP-4 , which normally destroys incretins . By inhibiting DPP-4, this compound increases the amount of active plasma incretins, which helps with glycemic control .
Biochemical Pathways
Incretin hormones, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1), regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells . By inhibiting DPP-4, this compound prolongs the activity of these incretins, thereby enhancing their effects on glucose regulation .
Pharmacokinetics
This compound is rapidly absorbed with a time to maximum plasma concentration (tmax) of approximately 2 hours and is eliminated with a half-life of 21 hours . The absolute bioavailability of this compound is reported as approximately 100% . It undergoes little or no chiral conversion in vivo to the (S)-enantiomer .
Result of Action
The inhibition of DPP-4 by this compound leads to increased insulin production when it’s needed and lower blood sugar levels . This helps to control the level of sugar in the blood, making this compound an effective treatment for type 2 diabetes .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, if a patient has kidney disease, the doses of this compound will need to be reduced depending on the stage of the kidney disease . Furthermore, this compound may need to be temporarily stopped if a patient is going to have an operation .
生化学分析
Biochemical Properties
Alogliptin interacts with the enzyme DPP-4, inhibiting its activity . This interaction is noncovalent and is based on the structure of this compound and related quinazolinone-based DPP-4 inhibitors . The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .
Cellular Effects
This compound has been shown to have effects on various types of cells. It can cause severe or ongoing pain in joints, heart problems, and liver problems . It also has the potential to cause serious side effects on the heart or pancreas .
Molecular Mechanism
This compound works by inhibiting DPP-4, which normally degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon like peptide 1 (GLP-1) . The inhibition of DPP-4 increases the amount of active plasma incretins which helps with glycemic control .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-lasting, dose-dependent antihyperglycemic effects . It has also shown to down-regulate atherogenic lipids .
Dosage Effects in Animal Models
In animal models, this compound has shown potent, long-lasting, and both dose- and glucose-dependent antihyperglycemic effects .
Metabolic Pathways
This compound is involved in the incretin hormone metabolic pathway . It inhibits DPP-4, which normally degrades the incretins GIP and GLP-1 .
Transport and Distribution
This compound is well distributed into tissues . Following a single, 12.5 mg intravenous infusion of this compound to healthy subjects, the volume of distribution during the terminal phase was 417 L .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Alogliptin involves the condensation of two key intermediates, namely, (2S)-2-[(2-methylpyridin-3-yl)amino]-2-oxo-1-phenylethylamine and (2S,4S)-4-amino-5-(3-hydroxyadamantan-1-yl)-2,2-dimethylpentanoic acid. The condensation reaction is catalyzed by a Lewis acid, such as titanium tetrachloride, to form the final product, Alogliptin.", "Starting Materials": [ "(2S)-2-[(2-methylpyridin-3-yl)amino]-2-oxo-1-phenylethylamine", "(2S,4S)-4-amino-5-(3-hydroxyadamantan-1-yl)-2,2-dimethylpentanoic acid", "Titanium tetrachloride" ], "Reaction": [ "Step 1: Protection of the amine group of (2S)-2-[(2-methylpyridin-3-yl)amino]-2-oxo-1-phenylethylamine with tert-butyloxycarbonyl (BOC) group", "Step 2: Coupling of the BOC-protected amine with (2S,4S)-4-amino-5-(3-hydroxyadamantan-1-yl)-2,2-dimethylpentanoic acid using a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate", "Step 3: Deprotection of the BOC group using an acid, such as trifluoroacetic acid (TFA), to obtain the key intermediate", "Step 4: Condensation of the key intermediate with titanium tetrachloride as a Lewis acid catalyst to form the final product, Alogliptin" ] } | |
CAS番号 |
1246610-75-2 |
分子式 |
C18H22ClN5O2 |
分子量 |
375.9 g/mol |
IUPAC名 |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C18H21N5O2.ClH/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1H/t15-;/m1./s1 |
InChIキー |
WIXFPWNBCBVIFA-XFULWGLBSA-N |
異性体SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.Cl |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N |
正規SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.Cl |
溶解性 |
Sparingly soluble |
蒸気圧 |
3.11X10-12 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


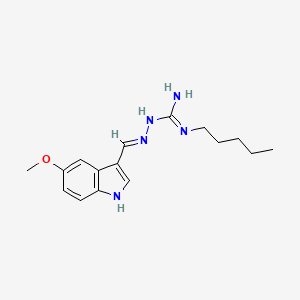
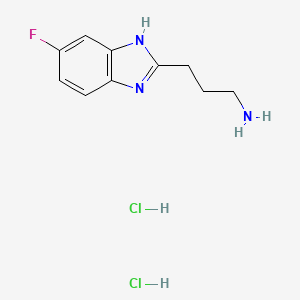
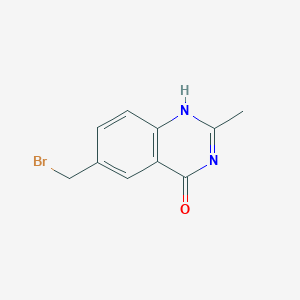
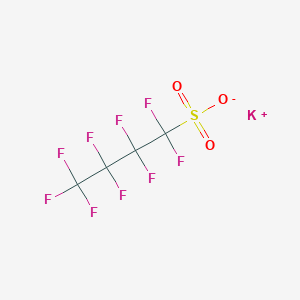
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-naphthalen-2-YL-propionic acid](/img/structure/B7818532.png)
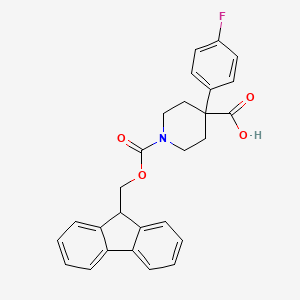
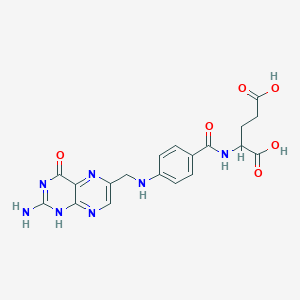

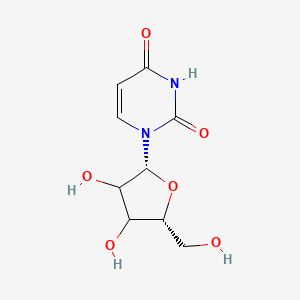
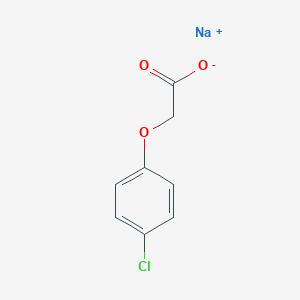
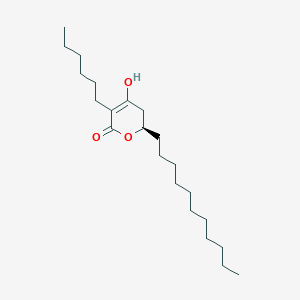
![(2S,3R,4S,5R,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7818565.png)
